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An In-depth Technical Guide on the Isomers of Dichlorodifluoroethylene and Their Stability

Abstract
Dichlorodifluoroethylene (C₂Cl₂F₂) is a halogenated alkene that exists as three distinct isomers:

1,1-dichloro-2,2-difluoroethylene, and the geometric isomers cis- and trans-1,2-dichloro-1,2-

difluoroethylene. These compounds serve as important intermediates in the synthesis of

various industrial chemicals and fluorinated compounds.[1][2] Understanding the relative

thermodynamic stability of these isomers is crucial for optimizing reaction conditions, controlling

product distribution, and ensuring process safety. This technical guide provides a

comprehensive overview of the isomers, their thermodynamic properties, and the experimental

and computational methodologies used to determine their stability.

Isomers of Dichlorodifluoroethylene
The chemical formula C₂Cl₂F₂ corresponds to three structural and geometric isomers. These

colorless gases are classified as some of the simplest chlorodifluoroalkenes.[1]

1,1-dichloro-2,2-difluoroethylene (R-1112a): A structural isomer where both chlorine atoms

are attached to one carbon and both fluorine atoms to the other. It is a low-boiling liquid used

as a refrigerant and solvent.[1]

cis-1,2-dichloro-1,2-difluoroethylene (R-1112c): A geometric isomer where the chlorine and

fluorine atoms are on the same side of the double bond.
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trans-1,2-dichloro-1,2-difluoroethylene (R-1112t): A geometric isomer where the chlorine and

fluorine atoms are on opposite sides of the double bond.

The two 1,2-dichloro-1,2-difluoroethylene isomers are diastereomers and are typically available

commercially as a mixture.[1]

Thermodynamic Stability
The relative stability of the dichlorodifluoroethylene isomers can be assessed by comparing

their standard enthalpies of formation (ΔHf°). A lower (more negative) enthalpy of formation

indicates greater thermodynamic stability.

In many substituted ethylenes, the trans isomer is more stable than the cis isomer due to

reduced steric hindrance. However, for several 1,2-dihaloethenes, including 1,2-dichloroethene

and 1,2-difluoroethylene, the cis isomer is found to be more stable, a phenomenon often

referred to as the "cis effect".[3][4][5] This effect is often rationalized by a combination of factors

including stabilizing electrostatic interactions and molecular orbital interactions.[5]

Computational studies on related dihaloethenes have confirmed the greater stability of the cis

isomers.[6]

Data Presentation: Properties and Stability
The following tables summarize key physical and thermodynamic properties for the three

isomers of dichlorodifluoroethylene.

Table 1: General and Physical Properties of Dichlorodifluoroethylene Isomers
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Property
1,1-dichloro-2,2-
difluoroethylene

cis-1,2-dichloro-
1,2-
difluoroethylene

trans-1,2-dichloro-
1,2-
difluoroethylene

Systematic Name
1,1-Dichloro-2,2-

difluoroethene

(Z)-1,2-Dichloro-1,2-

difluoroethene

(E)-1,2-Dichloro-1,2-

difluoroethene

CAS Number 79-35-6[1] 311-81-9[1] 381-71-5[1]

Molar Mass 132.92 g·mol⁻¹[1] 132.92 g·mol⁻¹[1] 132.92 g·mol⁻¹[1]

Boiling Point 17-19 °C[1] - -

Melting Point - -119.6 °C[1] -93.3 °C[1]

Table 2: Thermodynamic Stability Data of Dichlorodifluoroethylene Isomers

Isomer
Standard Enthalpy of
Formation (ΔHf° at 298.15
K)

Reference

cis-1,2-dichloro-1,2-

difluoroethylene
- -

trans-1,2-dichloro-1,2-

difluoroethylene
18.19 kJ·mol⁻¹ [7]

Note: Enthalpy of formation data for 1,1-dichloro-2,2-difluoroethylene and the cis-1,2 isomer

were not readily available in the searched literature. The positive enthalpy for the trans-1,2

isomer indicates it is less stable than its constituent elements in their standard states.

Experimental Protocols
The determination of isomer stability and properties relies on a combination of synthesis,

purification, and analytical techniques.

Synthesis and Isolation
Protocol 3.1.1: Synthesis of 1,1-dichloro-2,2-difluoroethylene
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This protocol describes the dehalogenation of 1,1,1,2-tetrachloro-2,2-difluoroethane.[8]

Apparatus Setup: A 500-ml three-necked round-bottomed flask is equipped with a separatory

funnel, a thermometer, and a short fractionating column connected to a condenser and a

tared receiver. The condenser is cooled with a dry ice-acetone bath, and the receiver is

immersed in ice water.

Reagents: Charge the flask with 150 ml of methanol, 42.2 g of powdered zinc, and 0.2 g of

zinc chloride.

Initiation: Heat the mixture to 60–63 °C. Add a small portion (10-15 ml) of a solution of 122.4

g of 1,1,1,2-tetrachloro-2,2-difluoroethane in 50 ml of methanol dropwise.

Reaction Control: Once the reaction becomes vigorous (refluxing is observed), remove the

heating bath. Continue adding the ethane derivative at a rate that maintains the temperature

at the head of the column at 18–22 °C.

Distillation: Adjust the take-off rate of the product to about half the input rate of the reactant.

The reaction temperature will drop to 45–50 °C.

Completion: After the addition is complete (approx. 45-60 minutes), replace the heating bath

and continue distillation for another hour until the flask temperature reaches 69–70 °C to

distill the remaining product. The collected product is 1,1-dichloro-2,2-difluoroethylene.

Protocol 3.1.2: Isolation of cis- and trans-1,2-dichloro-1,2-difluoroethylene

The diastereomers were first co-isolated in 1965.[1] The methodology involves a precise

physical separation technique.

Fractional Distillation: The initial mixture of isomers is subjected to fractional distillation to

separate components based on their boiling points.

Fractional Melting: The resulting fractions are further purified by fractional melting, a

technique that separates substances based on their melting points. This combination of

methods allows for the isolation of the individual cis and trans isomers.

Computational Chemistry Protocol
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Computational methods like Density Functional Theory (DFT) are powerful tools for predicting

the relative stabilities of isomers where experimental data may be lacking.[9]

Structure Creation: Generate the 3D molecular structures of the three

dichlorodifluoroethylene isomers.

Geometry Optimization: Perform geometry optimization for each isomer using a DFT method

(e.g., B3LYP functional) and a suitable basis set. This step locates the lowest energy

conformation for each structure.[9]

Frequency Calculation: Compute the vibrational frequencies for each optimized structure.

The absence of imaginary frequencies confirms that the structure is a true energy minimum.

Energy Calculation: The electronic energies obtained from the optimized structures provide a

direct comparison of their relative stabilities. The isomer with the lowest total energy is

predicted to be the most thermodynamically stable.

Thermochemical Analysis: From the frequency calculations, thermochemical properties such

as enthalpy and Gibbs free energy can be calculated to provide a more complete picture of

stability at different temperatures.

Logical and Workflow Diagrams
The following diagrams, rendered using Graphviz, illustrate key relationships and workflows

pertinent to the study of dichlorodifluoroethylene isomers.
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Fig. 1: Isomers of Dichlorodifluoroethylene (C₂Cl₂F₂)
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Fig. 1: Isomers of Dichlorodifluoroethylene (C₂Cl₂F₂)
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Fig. 2: Experimental Workflow for Synthesis and Analysis

Select Starting Material
(e.g., C₂Cl₄F₂)

Chemical Synthesis
(e.g., Dehalogenation with Zn)

Crude Product Mixture
(Isomers + Impurities)

Purification / Isolation
(Fractional Distillation &

Fractional Melting)

Isolated Isomers
(cis-, trans-, 1,1-)

Physicochemical Analysis

Spectroscopy
(IR, Raman, NMR)

Characterization

Calorimetry / 
Thermochemical Measurement

Stability

Stability & Property Data

Click to download full resolution via product page

Fig. 2: Experimental Workflow for Synthesis and Analysis
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Fig. 3: Computational Chemistry Workflow for Stability
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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